IITZ-01

描述

IITZ-01 是一种新型、有效的溶酶体自噬抑制剂。 它在体外和体内都表现出显著的单药抗肿瘤功效,尤其是在三阴性乳腺癌中 。自噬是一种细胞过程,通过将受损的细胞器和长寿蛋白传递到溶酶体中进行降解,从而回收这些物质。 在癌细胞中,自噬在生存、增殖和抵抗代谢和化疗压力方面起着至关重要的作用 .

作用机制

生化分析

Biochemical Properties

IITZ-01 exhibits potent lysosomotropic properties with autophagy inhibitory action . It enhances autophagosome accumulation but inhibits autophagosomal degradation by impairing lysosomal function . This results in the inhibition of autophagy, a homeostatic process that recycles damaged organelles and long-lived proteins by delivering them in double-membrane vesicles to lysosomes for degradation .

Cellular Effects

This compound has been found to have a significant impact on various types of cells and cellular processes. It induces mitochondrial damage in BMDM cells, resulting in an increase in intracellular mROS . This can activate the NLRP3 inflammasome . Furthermore, this compound also abolishes mitochondrial membrane potential and triggers apoptosis through the mitochondria-mediated pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its specific accumulation in lysosomes, leading to their deacidification and the inhibition of maturation of lysosomal enzymes . This results in lysosomal dysfunction and the inhibition of autophagy . Furthermore, this compound is a specific agonist of the NLRP3 inflammasome . Its activation of the NLRP3 inflammasome is dependent on mitochondrial damage and mROS accumulation .

Temporal Effects in Laboratory Settings

Treatment with this compound results in the vacuolated appearance of cells due to its specific accumulation in lysosomes . Over time, this leads to the inhibition of autophagy

Metabolic Pathways

Its role as an autophagy inhibitor suggests that it may interact with enzymes and cofactors involved in this process .

Transport and Distribution

This compound is a lysosomotropic molecule, meaning it specifically accumulates in lysosomes . This suggests that it may interact with transporters or binding proteins that direct it to this subcellular location.

Subcellular Localization

As a lysosomotropic molecule, this compound is localized in lysosomes . Its accumulation in these organelles leads to their deacidification and dysfunction, ultimately resulting in the inhibition of autophagy .

准备方法

IITZ-01 的合成涉及多个步骤,从市售的起始原料开始。合成路线通常包括通过各种化学反应(如亲核取代、环化和官能团转化)形成关键中间体。 最终产品通过重结晶或色谱等纯化工艺获得 。工业生产方法可能涉及优化这些合成路线,以提高产量和纯度,同时降低成本和环境影响。

化学反应分析

IITZ-01 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以氧化,形成氧化衍生物。

还原: 它也可以还原,形成还原衍生物。

取代: This compound 可以进行取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Potent Antitumor Activity

IITZ-01 has demonstrated significant anticancer efficacy in various preclinical models. Notably, it exhibited more than 10-fold stronger autophagy inhibition compared to chloroquine, a standard autophagy inhibitor. In vivo studies using the MDA-MB-231 breast cancer xenograft model revealed that this compound not only inhibited tumor growth but also induced apoptosis through mitochondrial pathways, showcasing its potential as a single-agent anticancer therapeutic .

Sensitization to TRAIL-Induced Apoptosis

Recent studies highlight this compound's ability to sensitize renal carcinoma cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis. This sensitization occurs through the upregulation of death receptor 5 (DR5) and downregulation of survivin, an inhibitor of apoptosis protein. By modulating these proteins, this compound enhances TRAIL sensitivity in cancer cells while sparing normal cells from toxicity .

Study 1: Autophagy Inhibition and Cancer Cell Viability

A study conducted by researchers demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and renal carcinoma. The results indicated that the compound's ability to inhibit autophagy contributed to increased cytotoxicity in these cells .

| Cell Line | IC50 (µM) | Autophagy Inhibition |

|---|---|---|

| MDA-MB-231 (Breast) | 0.5 | Significant |

| Caki-1 (Renal) | 0.7 | Significant |

| ACHN (Renal) | 0.8 | Significant |

Study 2: TRAIL Sensitization Mechanism

Another study focused on the mechanism behind this compound's sensitization of renal carcinoma cells to TRAIL-induced apoptosis. The findings revealed that the compound effectively upregulated DR5 levels while downregulating survivin through the ubiquitin-proteasome pathway. This dual action not only enhanced apoptotic signaling but also provided insights into potential combinatory therapies involving TRAIL .

相似化合物的比较

IITZ-01 与其他自噬抑制剂(如氯喹和 IITZ-02)进行比较。 虽然氯喹是一种已知的自噬抑制剂,但它在体内尚未完全抑制自噬 。 另一方面,this compound 已显示出比氯喹强 10 倍以上的自噬抑制能力,以及 12 到 20 倍的细胞毒作用 。 IITZ-02 是另一种类似的化合物,但 this compound 在体内表现出优异的抗癌功效 .

类似化合物

- 氯喹

- IITZ-02

总体而言,this compound 因其强大的自噬抑制和显著的抗癌活性而脱颖而出,使其成为作为潜在抗癌治疗剂进行进一步临床前开发的有希望的候选者 .

生物活性

IITZ-01 is a novel compound recognized for its potent biological activities, particularly as a lysosomotropic autophagy inhibitor. Its mechanisms of action have been extensively studied in various cancer cell lines, revealing significant implications for cancer therapy.

This compound primarily functions by inhibiting autophagy, a cellular process that can protect cancer cells from stress and chemotherapy. This compound has been shown to:

- Sensitize Cancer Cells : this compound enhances the sensitivity of cancer cells, particularly renal, lung, and breast carcinoma cells, to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis. This is achieved through the upregulation of DR5 (death receptor 5) and the downregulation of survivin, an anti-apoptotic protein .

- Modulate Apoptosis-Related Proteins : The treatment with this compound leads to significant changes in the expression levels of various apoptosis-related proteins. While survivin is downregulated, DR5 is upregulated, contributing to increased apoptotic signaling in treated cells .

Key Findings from Research Studies

The following table summarizes critical findings regarding the biological activity of this compound:

Case Studies and Experimental Evidence

- TRAIL Sensitivity Enhancement : In experiments with Caki-1 and ACHN cells, this compound was found to significantly increase TRAIL sensitivity. The combination treatment led to higher levels of apoptosis compared to controls, indicating that this compound effectively primes cancer cells for death signals .

- Protein Expression Analysis : Western blotting techniques revealed that this compound treatment resulted in the downregulation of survivin while increasing DR5 levels. This alteration in protein expression is crucial for promoting apoptosis in cancer cells .

- In Vivo Efficacy : In vivo studies demonstrated that this compound exhibits superior anticancer efficacy in xenograft models, particularly in triple-negative breast cancer (TNBC). The compound's ability to inhibit autophagy was linked to its enhanced therapeutic effects against tumor growth .

属性

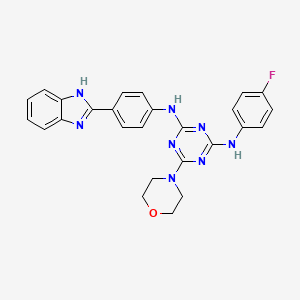

IUPAC Name |

4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN8O/c27-18-7-11-20(12-8-18)29-25-32-24(33-26(34-25)35-13-15-36-16-14-35)28-19-9-5-17(6-10-19)23-30-21-3-1-2-4-22(21)31-23/h1-12H,13-16H2,(H,30,31)(H2,28,29,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEDDGLPNSLBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。